molecular formula C16H16Cl2N2O2S2 B4278859 1,4-bis[(5-chloro-2-thienyl)carbonyl]-2,5-dimethylpiperazine

1,4-bis[(5-chloro-2-thienyl)carbonyl]-2,5-dimethylpiperazine

Cat. No. B4278859
M. Wt: 403.3 g/mol
InChI Key: WVOAJUZLHPNTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis[(5-chloro-2-thienyl)carbonyl]-2,5-dimethylpiperazine, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications. CP-31398 is a p53 stabilizing compound that has been shown to increase the stability and activity of the tumor suppressor protein p53.

Mechanism of Action

1,4-bis[(5-chloro-2-thienyl)carbonyl]-2,5-dimethylpiperazine stabilizes p53 by binding to the DNA-binding domain of the protein. This stabilizes the protein and increases its activity, leading to increased expression of p53 target genes. The increased expression of these genes leads to apoptosis in cancer cells and inhibition of tumor growth.
Biochemical and Physiological Effects
1,4-bis[(5-chloro-2-thienyl)carbonyl]-2,5-dimethylpiperazine has been shown to have a number of biochemical and physiological effects. In addition to stabilizing p53, 1,4-bis[(5-chloro-2-thienyl)carbonyl]-2,5-dimethylpiperazine has been shown to inhibit the activity of the oncogene MDM2, which is a negative regulator of p53. 1,4-bis[(5-chloro-2-thienyl)carbonyl]-2,5-dimethylpiperazine has also been shown to inhibit the activity of the histone deacetylase HDAC1, which can lead to increased expression of p53 target genes.

Advantages and Limitations for Lab Experiments

1,4-bis[(5-chloro-2-thienyl)carbonyl]-2,5-dimethylpiperazine has a number of advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has also been extensively studied, and its mechanism of action is well understood. However, 1,4-bis[(5-chloro-2-thienyl)carbonyl]-2,5-dimethylpiperazine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.

Future Directions

There are a number of future directions for research on 1,4-bis[(5-chloro-2-thienyl)carbonyl]-2,5-dimethylpiperazine. One area of research is the development of more potent and selective p53 stabilizers. Another area of research is the development of formulations of 1,4-bis[(5-chloro-2-thienyl)carbonyl]-2,5-dimethylpiperazine that improve its solubility and bioavailability. 1,4-bis[(5-chloro-2-thienyl)carbonyl]-2,5-dimethylpiperazine has also been shown to have potential therapeutic applications in other diseases, such as neurodegenerative diseases and viral infections, and further research in these areas is warranted.

Scientific Research Applications

1,4-bis[(5-chloro-2-thienyl)carbonyl]-2,5-dimethylpiperazine has been extensively studied for its potential therapeutic applications in cancer treatment. The stabilization of p53 by 1,4-bis[(5-chloro-2-thienyl)carbonyl]-2,5-dimethylpiperazine has been shown to induce apoptosis in cancer cells and inhibit tumor growth. 1,4-bis[(5-chloro-2-thienyl)carbonyl]-2,5-dimethylpiperazine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

[4-(5-chlorothiophene-2-carbonyl)-2,5-dimethylpiperazin-1-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2S2/c1-9-7-20(16(22)12-4-6-14(18)24-12)10(2)8-19(9)15(21)11-3-5-13(17)23-11/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOAJUZLHPNTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)C2=CC=C(S2)Cl)C)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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